6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine rings, with a chlorine atom at the 6th position and an amino group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, such as copper (Cu) or palladium (Pd), and employing microwave-assisted reactions to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) for nucleophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis.
Anti-inflammatory Agents: Pyrrolopyrimidine derivatives exhibit anti-inflammatory properties by inhibiting specific inflammatory mediators.
Antidiabetic Agents: Some analogues have been evaluated for their ability to inhibit α-amylase, an enzyme involved in diabetes management.
Wirkmechanismus
The mechanism of action of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits various kinases, such as EGFR, Her2, and VEGFR2, by binding to their active sites and blocking their activity.
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Similar structure but with an amino group at the 4th position instead of chlorine.
7H-Pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 6th position enhances its reactivity and potential as a pharmacophore in drug design .
Eigenschaften
Molekularformel |
C6H5ClN4 |
---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
6-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11) |
InChI-Schlüssel |
CLJJXIOECKCZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=NC(=NC=C21)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.